![molecular formula C16H20ClNO3 B2608895 2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902946-80-8](/img/structure/B2608895.png)
2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
This compound is a complex organic molecule with a chlorophenyl group (a benzene ring with a chlorine atom) and a dioxin-like structure (benzo[b][1,4]dioxin). The presence of these groups suggests that it might have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and functional groups. The chlorophenyl and dioxin-like structures are likely key components of its molecular structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the electronic structure. The presence of the chlorophenyl group might make it susceptible to reactions involving aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
- Research on bioactive benzothiazolinone acetamide analogs, including their spectroscopic and quantum mechanical analysis, explores their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. This study indicates the relevance of acetamide derivatives in renewable energy applications (Mary et al., 2020).
Antitumor Activity Evaluation
- A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings synthesized from 2-(4-aminophenyl)benzothiazole structure assessed their antitumor activity in vitro against human tumor cell lines. This research underscores the importance of acetamide derivatives in developing potential anticancer agents (Yurttaş et al., 2015).
Environmental and Health Implications
- Analysis of older formulations of chlorophenoxy acetic acids for contents of chlorinated dibenzo-p-dioxins and dibenzofurans provides insights into environmental and health implications of chlorinated compounds, highlighting the need for careful management and disposal of chemicals to prevent contamination (Norström et al., 1979).
Coordination Complexes and Antioxidant Activity
- The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions were explored for their potential antioxidant activity, showcasing the diverse applications of acetamide derivatives in medicinal chemistry and materials science (Chkirate et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-13-4-2-1-3-11(13)9-16(19)18-12-5-6-14-15(10-12)21-8-7-20-14/h1-4,12,14-15H,5-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSJJEYEQPUWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=CC=C3Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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